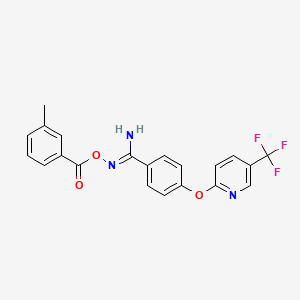![molecular formula C11H16N2O2 B6352299 Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate CAS No. 33611-50-6](/img/structure/B6352299.png)
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a butanoate ester through a methylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate typically involves the reaction of pyridine-3-methanol with methyl 3-aminobutanoate under appropriate conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired ester linkage.
-
Step 1: Formation of Pyridine-3-methanol
- Pyridine-3-carboxaldehyde is reduced to pyridine-3-methanol using a reducing agent such as sodium borohydride.
- Reaction conditions: Room temperature, methanol as solvent.
-
Step 2: Esterification
- Pyridine-3-methanol is reacted with methyl 3-aminobutanoate in the presence of a catalyst such as hydrochloric acid.
- Reaction conditions: Reflux, ethanol as solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium.
-
Reduction: : The ester group can be reduced to an alcohol.
- Reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Anhydrous conditions, inert atmosphere.
-
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
- Reagents: Halogens, nitrating agents.
- Conditions: Varies depending on the substituent.
Major Products
Oxidation: Formation of 3-{[(pyridin-3-yl)methyl]amino}butanoic acid.
Reduction: Formation of 3-{[(pyridin-3-yl)methyl]amino}butanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of pyridine-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity. The ester group can undergo hydrolysis to release the active amine, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate can be compared with other similar compounds, such as:
Methyl 3-{[(pyridin-2-yl)methyl]amino}butanoate: Similar structure but with the pyridine ring attached at the 2-position.
Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate: Similar structure but with the pyridine ring attached at the 4-position.
Ethyl 3-{[(pyridin-3-yl)methyl]amino}butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The unique positioning of the pyridine ring at the 3-position in this compound can influence its reactivity and interaction with biological targets, making it distinct from its analogues.
Eigenschaften
IUPAC Name |
methyl 3-(pyridin-3-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(6-11(14)15-2)13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDOCTQYQYECEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Maleimido-PEG(4)-[PEG(24)-OMe]3 ester](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)


![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)

![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)
![methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate](/img/structure/B6352287.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
